Quinoline, 6-butyl-4-nitro-, 1-oxide
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Overview
Description
Quinoline, 6-butyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound with the molecular formula C13H14N2O3. This compound is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of a butyl group at the 6th position and a nitro group at the 4th position, along with an oxide group at the 1st position, makes this compound unique and interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-butyl-4-nitro-, 1-oxide, often involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs catalytic systems to enhance yield and efficiency. For example, the use of heteropolyacids as catalysts in solvent-free conditions or under microwave irradiation has been reported to be effective . Additionally, the use of recyclable and reusable catalysts like clay or ionic liquids is gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-butyl-4-nitro-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, thiols, and Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
Quinoline, 6-butyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 6-butyl-4-nitro-, 1-oxide involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antimalarial effects . The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Quinoline, 6-butyl-4-nitro-, 1-oxide is unique due to the specific arrangement of the butyl, nitro, and oxide groups, which confer distinct chemical properties and reactivity compared to other quinoline derivatives . This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
21070-32-6 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-butyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-4-10-5-6-12-11(9-10)13(15(17)18)7-8-14(12)16/h5-9H,2-4H2,1H3 |
InChI Key |
ZXRKSBGQDZHLKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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